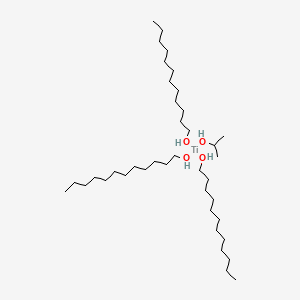
Tris(dodecan-1-olato)(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Dodecan-1-olato)(propan-2-olato)titanium: is an organotitanium compound with the molecular formula C39H82O4Ti . It is known for its unique structure, where titanium is coordinated with three dodecan-1-olato ligands and one propan-2-olato ligand. This compound is often used in various industrial and research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The synthesis of tris-(Dodecan-1-olato)(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with dodecan-1-ol and propan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tris-(Dodecan-1-olato)(propan-2-olato)titanium can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: This compound can also participate in reduction reactions, where the titanium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more of the alkoxo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using other alcohols or alkoxides under controlled conditions.
Major Products
Oxidation: The major products include higher oxidation state titanium compounds.
Reduction: The products are lower oxidation state titanium compounds.
Substitution: The products depend on the nature of the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
- Employed in the preparation of high-performance polymers and materials.
Biology and Medicine
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
- Studied for its antimicrobial properties and potential use in coatings for medical devices.
Industry
- Utilized in the production of coatings and adhesives due to its strong binding properties.
- Applied in the manufacturing of high-performance composites and materials .
Wirkmechanismus
Molecular Targets and Pathways
- The mechanism of action of tris-(Dodecan-1-olato)(propan-2-olato)titanium involves the coordination of the titanium center with various substrates, facilitating catalytic reactions.
- The titanium center can activate substrates by forming transient complexes, which then undergo further chemical transformations.
- The pathways involved depend on the specific reaction and the nature of the substrates and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium tetraisopropoxide: Similar in structure but with four isopropanol ligands instead of a combination of dodecan-1-ol and propan-2-ol.
Titanium tetrabutoxide: Contains four butanol ligands, differing in the alkoxo groups attached to the titanium center.
Uniqueness
- Tris-(Dodecan-1-olato)(propan-2-olato)titanium is unique due to the combination of long-chain dodecan-1-ol and shorter propan-2-ol ligands, providing distinct solubility and reactivity properties.
- Its mixed ligand environment offers versatility in catalytic applications and material synthesis.
Eigenschaften
CAS-Nummer |
68443-49-2 |
|---|---|
Molekularformel |
C39H86O4Ti |
Molekulargewicht |
667.0 g/mol |
IUPAC-Name |
dodecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |
InChI-Schlüssel |
ZUSHDFQJSJHJRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


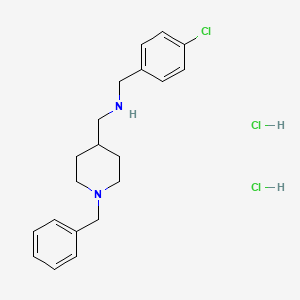
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
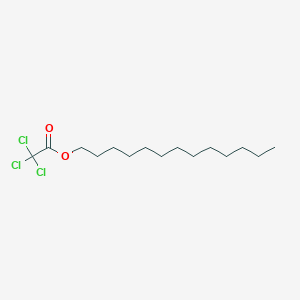
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
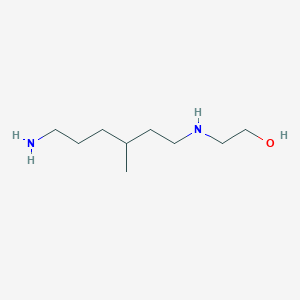
![3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
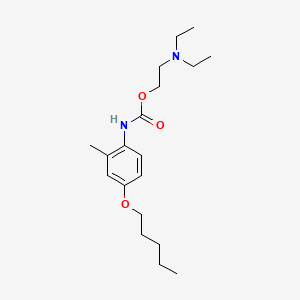
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
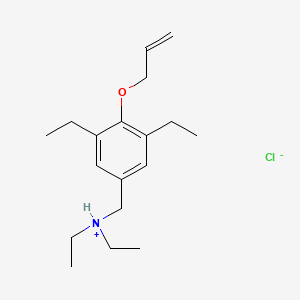
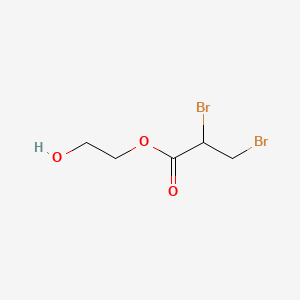
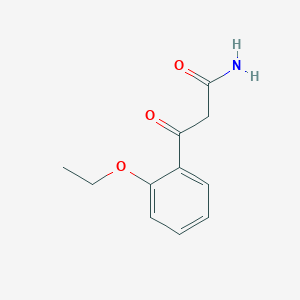

![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
